molecular formula C13H8INO B5798217 (Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile

Cat. No.: B5798217
M. Wt: 321.11 g/mol
InChI Key: ITPFQFFFVZIRFP-DHZHZOJOSA-N
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Description

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile is an organic compound characterized by the presence of an iodine atom attached to a furan ring, which is further connected to a phenylprop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile typically involves the iodination of a furan derivative followed by coupling with a phenylprop-2-enenitrile precursor. The reaction conditions often include the use of iodine or iodinating agents in the presence of a suitable catalyst and solvent. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of deiodinated or hydrogenated products.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like organolithium compounds, Grignard reagents, and halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce deiodinated or hydrogenated derivatives. Substitution reactions can result in a variety of functionalized furan derivatives.

Scientific Research Applications

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential therapeutic properties, such as anticancer or antimicrobial activity, is ongoing.

    Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile exerts its effects involves interactions with specific molecular targets and pathways. The iodine atom and furan ring play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-bromofuran-2-yl)-2-phenylprop-2-enenitrile
  • (Z)-3-(5-chlorofuran-2-yl)-2-phenylprop-2-enenitrile
  • (Z)-3-(5-fluorofuran-2-yl)-2-phenylprop-2-enenitrile

Uniqueness

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to different interaction profiles and reaction pathways, making this compound particularly interesting for further study.

Properties

IUPAC Name

(Z)-3-(5-iodofuran-2-yl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8INO/c14-13-7-6-12(16-13)8-11(9-15)10-4-2-1-3-5-10/h1-8H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPFQFFFVZIRFP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=C(O2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=CC=C(O2)I)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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